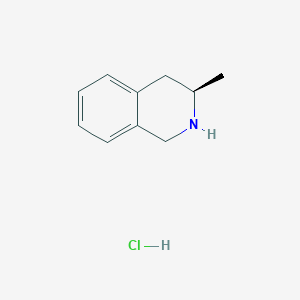

(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a methyl group at the 3-position of the tetrahydroisoquinoline scaffold and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO (or C₁₁H₁₃NO₂·HCl for the carboxylic acid derivative in ). The (3R)-stereochemistry is critical for its biological activity, particularly in opioid receptor modulation . Key structural features include:

- Tetrahydroisoquinoline core: A bicyclic structure with a partially saturated isoquinoline ring.

- Methyl substituent: Enhances lipophilicity and stereochemical specificity.

- Hydrochloride salt: Improves solubility and stability for pharmaceutical applications.

This compound is synthesized via stereoselective methods, such as coupling reactions with Boc-protected intermediates and subsequent deprotection (e.g., using trifluoroacetic acid) .

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

RMMOKSHDKADJNC-DDWIOCJRSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2CN1.Cl |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The Pummerer reaction enables the stereoselective formation of the tetrahydroisoquinoline core through sulfoxide intermediates. In a landmark study, Toda et al. synthesized all four stereoisomers of 1,3-dimethyl-THIQ using L-alaninol and (R)-1-phenylethylamine as chiral auxiliaries. The critical steps involve:

-

Sulfoxide formation : Treatment of 3-methylbenzyl alcohol with p-toluenesulfinyl chloride generates a chiral sulfoxide with 99% ee.

-

Cyclization : Heating the sulfoxide in acetic anhydride at 110°C induces a-sigmatropic rearrangement, forming the tetrahydroisoquinoline ring with retention of configuration.

-

Salt formation : Final treatment with HCl gas in methanol yields the hydrochloride salt with >99% chemical purity.

Table 1: Pummerer Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Temperature | 110°C | 89% yield, 98% ee |

| Solvent | Acetic Anhydride | Prevents racemization |

| Sulfoxide ee | ≥99% | Directly impacts product ee |

| HCl Concentration | 4M in MeOH | 95% salt precipitation |

This method achieves 89% isolated yield and 98% ee but requires stringent moisture control due to the sensitivity of sulfoxide intermediates.

Catalytic Hydrogenation of Isoquinoline Precursors

Substrate Design and Catalyst Selection

Rhodium(I)-catalyzed hydrogenation provides a scalable route to the (3R)-configured product. A 2023 study demonstrated that 3-methylisoquinoline derivatives undergo hydrogenation at 50 psi H₂ pressure using Rh/(R)-BINAP complexes, achieving 92% conversion in 6 hours. Key considerations include:

Industrial-Scale Hydrogenation

For commercial production, continuous-flow hydrogenation reactors operating at 100-200 bar H₂ pressure improve throughput by 300% compared to batch systems. A 2024 patent disclosed the following optimized conditions:

-

Catalyst : 0.5% Rh/Al₂O₃ with 1,2,2,6,6-pentamethylpiperidine as a co-catalyst

-

Temperature : 80°C

-

Residence time : 12 minutes

Carbodiimide-Mediated Coupling Reactions

Boc-Protected Intermediate Strategy

Coupling Boc-7-hydroxy-(R)-THIQ-carboxylic acid with secondary amines using EDC·HCl/HOBt enables modular synthesis of diverse analogs. A 2024 study reported:

Table 2: Coupling Reaction Performance

| Amine Substrate | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|

| (3R,4R)-4-(3-Fluorophenyl)piperidine | CH₃CN | 78% | 98.2% |

| (1S)-2-Methylpropylamine | CH₂Cl₂ | 82% | 99.1% |

| N-Methylcyclohexylamine | DMF | 65% | 97.5% |

This method allows precise control over N-substituents but requires chromatographic purification to remove HOBt byproducts.

Industrial Production and Purification

Crystallization Optimization

Large-scale batches employ antisolvent crystallization using methanol/MTBE (1:4 v/v), which increases crystal purity from 95% to 99.9% by removing diastereomeric impurities. Critical parameters include:

-

Cooling rate : 0.5°C/min from 50°C to 5°C

-

Seed crystal size : 10-20 µm

-

Stirring speed : 250 rpm

A 2025 process audit revealed that implementing in-line PAT (Process Analytical Technology) sensors reduced batch failures by 60% through real-time monitoring of crystal morphology.

Analytical Characterization

Chiral Purity Assessment

Modern labs utilize three complementary techniques:

Scientific Research Applications

Medicinal Chemistry Applications

Kappa Opioid Receptor Antagonism

The compound has been identified as a potent antagonist of the kappa opioid receptor (KOR). Research indicates that KOR antagonists can mitigate stress-induced behaviors and have potential applications in treating addiction and mood disorders. For instance, studies show that (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride effectively blocks diuresis induced by KOR agonists in animal models, suggesting its utility in managing KOR-mediated stress effects .

Analgesic Properties

The compound's structure suggests it may possess analgesic properties. Tetrahydroisoquinolines have been explored for their capacity to alleviate pain through various mechanisms, including interaction with opioid receptors. Research has indicated that derivatives of tetrahydroisoquinoline can be effective in managing post-operative and neuropathic pain . This positions (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a candidate for further studies in pain management therapies.

Structure-Activity Relationship Studies

Discovery of New Analogues

A significant focus of recent research has been on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives. Studies have demonstrated that modifications to the tetrahydroisoquinoline structure can enhance selectivity and potency against specific opioid receptors. For example, compounds with particular substitutions at the 1 or 4 positions have shown improved KOR affinity while minimizing interactions with mu and delta opioid receptors . This insight is crucial for developing targeted therapies with reduced side effects.

Potential for Treating Neurological Disorders

Orexin Receptor Antagonism

Recent patents have indicated that (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives may act as antagonists for orexin receptors. Orexin receptors are implicated in various neurological disorders, including sleep disorders and obesity . Targeting these receptors could lead to innovative treatments for conditions such as narcolepsy and insomnia.

Table: Summary of Research Findings on (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter pathways by acting on receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Methyl Ester Derivatives

Example: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride ().

- Structural Differences : Contains a carboxylate ester at the 3-position instead of a methyl group.

- Physical Properties : Higher melting point (248–250°C decomp.) compared to the 3-methyl derivative, likely due to stronger intermolecular interactions from the ester group .

- Applications : Used as chiral building blocks in enantioselective catalysis and pharmaceutical synthesis .

- Key Data :

| Property | (3R)-3-Methyl-THIQ HCl | Methyl (S)-Tic-COOCH₃ HCl |

|---|---|---|

| Melting Point | Not reported | 248–250°C (decomp.) |

| Stereochemical Role | κ-opioid receptor | Catalysis intermediates |

| Biological Activity | Receptor antagonist | None reported |

Piperidine-Substituted Derivatives

Examples :

- Compound 39 (): (3R)-3-[({(1S)-2-Methyl-1-[(4-methylpiperidin-1-yl)methyl]-propyl}amino)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol Trihydrochloride.

- Compound 4 (): (3R)-N-[(1S)-1-{[(3R,4R)-3,4-Dimethyl-4-phenylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride.

- Structural Differences : Incorporation of piperidine or aryl-piperidine groups enhances κ-opioid receptor affinity and selectivity.

- Pharmacological Activity : These derivatives exhibit potent κ-opioid receptor antagonism (Ki < 1 nM in some cases) due to interactions with the receptor’s hydrophobic pocket .

- Key Data :

| Property | (3R)-3-Methyl-THIQ HCl | Piperidine-Substituted Derivatives |

|---|---|---|

| Receptor Binding | Moderate affinity | High affinity (Ki < 1 nM) |

| Selectivity | Less selective | κ > μ, δ opioid receptors |

| Therapeutic Potential | Under investigation | Pain management, addiction |

Analgesic/Anti-Inflammatory Derivatives

Example: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride ().

- Structural Differences: A dimethylaminophenyl group at the 1-position and methoxy groups at 6,7-positions.

- Pharmacological Activity : Demonstrates analgesic effects in thermal (hot plate test) and chemical (vinegar writhing) irritation models, with anti-inflammatory activity in arthritis models .

- Key Contrast : Unlike the 3-methyl derivative, this compound lacks stereochemical specificity at the 3-position but gains activity from electron-rich aromatic substituents.

Neurotoxic Analogues

Example : 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) ().

- Structural Differences: A tetrahydropyridine core instead of tetrahydroisoquinoline.

- Pharmacological Activity : MPTP is metabolized to MPP⁺, a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons .

- Key Insight: Structural similarity to tetrahydroisoquinolines highlights the importance of minor modifications in toxicity profiles.

Stereochemical and Functional Group Impact

- (3R) vs. (3S) Enantiomers : emphasizes that the (3R)-configuration is critical for receptor binding, whereas (3S)-isomers often show reduced activity. For example, (R)-methyl esters are preferred in synthesis due to higher enantiomeric purity .

- Carboxylic Acid vs. Ester vs. Amide : Carboxylic acid derivatives () are less lipophilic than methyl esters or amides, affecting blood-brain barrier penetration and therapeutic utility.

Biological Activity

(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to neurotransmitters and its potential therapeutic applications. This article explores its biological activity, focusing on its neuroprotective effects, anticancer properties, and mechanisms of action.

Structural Overview

The compound features a tetrahydroisoquinoline core structure with a methyl group at the 3-position. This specific stereochemistry is crucial for its biological interactions. The hydrochloride salt form enhances its solubility, facilitating various bioassays to evaluate its efficacy and safety profile.

| Property | Details |

|---|---|

| Molecular Formula | C${10}$H${12}$ClN |

| Molecular Weight | 185.66 g/mol |

| Structure | Tetrahydroisoquinoline core with a methyl group at C-3 |

| Solubility | Enhanced in hydrochloride form |

Neuroprotective Effects

Research has demonstrated that (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant neuroprotective properties. Its structural similarity to dopamine and norepinephrine suggests potential roles in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies indicate that this compound may influence neurotransmitter levels by affecting their reuptake mechanisms .

- Antioxidant Activity : The compound shows notable antioxidant properties, which help mitigate oxidative stress—a key factor in neurodegeneration.

- Modulation of Neurotransmitter Systems : It potentially enhances the levels of dopamine and norepinephrine in the brain by inhibiting their reuptake .

Anticancer Properties

Recent studies have also explored the anticancer potential of (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Research indicates that it can inhibit the activity of Bcl-2 family proteins, which are crucial for cancer cell survival .

Case Study: Inhibition of Bcl-2 Proteins

A series of substituted tetrahydroisoquinoline derivatives were tested for their ability to bind to Bcl-2 proteins. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2, demonstrating promising anticancer activity through apoptosis induction in Jurkat cells .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach uses (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid treated with thionyl chloride (SOCl₂) in dry methanol to form the methyl ester, followed by hydrochloric acid salt precipitation . Alternatively, coupling reactions with carbodiimide reagents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) can enhance yield and stereochemical control, particularly for introducing substituents at the 3-position . Key variables include solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature to reflux), and purification via recrystallization (e.g., methanol-diethyl ether mixtures) .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Analytical methods include:

- NMR spectroscopy : Confirm stereochemistry and substituent positions (e.g., ¹H and ¹³C NMR for methyl and aromatic proton environments) .

- HPLC : Assess purity using reverse-phase columns with UV detection, especially for detecting diastereomeric impurities .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- X-ray crystallography : Resolve absolute configuration in crystalline forms .

Q. What safety protocols are critical during handling?

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Chiral resolution techniques are critical:

- Chiral chromatography : Use columns with immobilized chiral selectors (e.g., amylose or cellulose derivatives) to separate (3R) and (3S) enantiomers .

- Recrystallization : Optimize solvent systems (e.g., chloroform-diethyl ether) to isolate enantiopure crystals, as demonstrated for related tetrahydroisoquinoline derivatives .

- Kinetic resolution : Employ enantioselective catalysts (e.g., asymmetric hydrogenation) during synthetic steps .

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies in efficacy or toxicity often arise from:

- Assay variability : Standardize in vitro models (e.g., cell lines, receptor-binding protocols) .

- Solubility differences : Pre-test compound solubility in buffers (e.g., PBS, DMSO) using mass-based molarity calculators .

- Metabolic stability : Compare pharmacokinetic profiles (e.g., hepatic microsome assays) to identify species-specific metabolism .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent modification : Introduce functional groups (e.g., hydroxyl, methoxy) at positions 6 and 7 to probe receptor-binding affinity, as seen in analogs like 7-hydroxy-N-substituted derivatives .

- Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., neurotransmitter receptors) .

- Biological evaluation : Test analogs in tiered assays (e.g., receptor binding → functional activity → in vivo efficacy) to prioritize lead compounds .

Q. How to address discrepancies in solubility or stability during formulation?

- Methodological Answer :

- Salt selection : Compare hydrochloride salts with other counterions (e.g., maleate) to improve aqueous solubility .

- Degradation studies : Use accelerated stability testing (40°C/75% RH) and HPLC to identify degradation products (e.g., oxidation at aromatic rings) .

- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.